![molecular formula C7H5BrF2S B1281811 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene CAS No. 4837-14-3](/img/structure/B1281811.png)

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

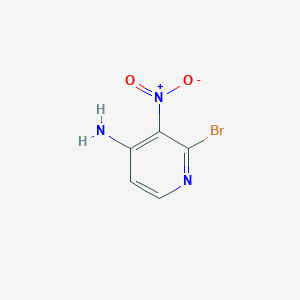

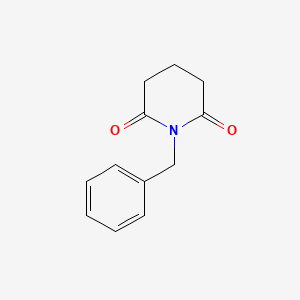

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the bromo(methylsulfanyl)benzenes and bromodifluoro(phenylsulfanyl)methane discussed in the research. It is likely to be a brominated benzene derivative with a difluoromethylsulfanyl group attached to the para position.

Synthesis Analysis

The synthesis of related compounds involves the use of Friedel–Crafts-type alkylation, as seen with bromodifluoro(phenylsulfanyl)methane, which undergoes alkylation with activated aromatic compounds to yield thioesters and benzophenones, and can be applied to the synthesis of xanthone derivatives . Another related synthesis involves the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods suggest that a similar approach could be used for synthesizing 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene has been characterized using various spectroscopic techniques. For instance, 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . These techniques could be applied to determine the molecular structure of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be quite diverse. For example, N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) has been used as a selective bromination agent for aromatic compounds, indicating that brominated aromatics can participate in further bromination reactions . Additionally, bromo(methylsulfanyl)benzenes have been subjected to oxidation reactions mediated by toluene dioxygenase, leading to various metabolites . These studies suggest that 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by their substituents. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could also be relevant for understanding the properties of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene . Theoretical calculations, such as those performed on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, can provide insights into molecular electrostatic potential, NLO properties, and other molecular descriptors . Similar calculations could be used to predict the properties of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene.

Scientific Research Applications

Synthetic Protocols and Building Blocks

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is utilized as a building block in molecular electronics. It's particularly valuable for synthesizing thiol end-capped molecular wires, as demonstrated in the creation of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Fluorescence Properties

This compound was synthesized and analyzed for its fluorescence properties. The study found that its steric configuration hinders tight intermolecular packing, leading to significant fluorescence intensity differences in solid and solution states, indicating its potential for applications in fluorescence and photoluminescence (Liang Zuo-qi, 2015).

Organometallic Synthesis

It serves as a versatile starting material in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been effectively used to prepare various organometallic intermediates, illustrating the broad utility of such brominated compounds in synthetic chemistry (Porwisiak & Schlosser, 1996).

Radiosynthesis

In radiosynthesis, its analogues are used for creating bifunctional labelling agents. This application is essential for developing new radiopharmaceuticals, showing the compound's potential in medical imaging and diagnostics (Namolingam et al., 2001).

X-Ray Structure Determinations

X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, including those similar to 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene, have been conducted to understand their molecular interactions and packing motifs. These studies are critical for predicting and designing new materials with specific properties (Jones et al., 2012).

Safety And Hazards

properties

IUPAC Name |

1-bromo-4-(difluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHVJEPYGKUFIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511842 |

Source

|

| Record name | 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |

CAS RN |

4837-14-3 |

Source

|

| Record name | 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.